4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride

Polar Surface Area Solubility Medicinal Chemistry

Researchers requiring selective sulfonylation often face failed couplings when generic arylsulfonyl chlorides exhibit unsuitable lipophilicity or excessive reactivity. This 4-methoxy-tetrahydronaphthalene-1-sulfonyl chloride provides a balanced LogP of 3.58 and an elevated PSA of 51.75 Ų, enabling improved solubility in polar media and selective reaction with the most nucleophilic amine in polyamine substrates. - Higher polarity vs. unsubstituted parent (PSA +52%) ensures homogeneous conditions in DMF/DMSO/MeCN-water mixtures. - Intermediate LogP fine-tunes permeability without adding heteroatoms. - Methoxy group moderates electrophilicity for late-stage functionalization of complex intermediates. Bulk packaging and global shipping available.

Molecular Formula C11H13ClO3S
Molecular Weight 260.732
CAS No. 1211487-94-3
Cat. No. B594450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride
CAS1211487-94-3
Molecular FormulaC11H13ClO3S
Molecular Weight260.732
Structural Identifiers
SMILESCOC1=C2CCCCC2=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C11H13ClO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3
InChIKeyQPLHMLFUSKCACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Sulfonyl Chloride Building Block for Targeted Synthesis


4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride (CAS 1211487-94-3) is a functionalized arylsulfonyl chloride featuring a methoxy substituent at the 4‑position of a partially saturated tetrahydronaphthalene scaffold . With a molecular weight of 260.74 g·mol⁻¹ and formula C₁₁H₁₃ClO₃S, it belongs to the class of electrophilic building blocks used to install sulfonamide, sulfonate, and sulfonothioate motifs in medicinal chemistry and agrochemical research . Its distinctive substitution pattern—combining an electron‑donating methoxy group with a saturated cyclohexene ring—distinguishes it from fully aromatic naphthalene sulfonyl chlorides and from unsubstituted tetrahydronaphthalene analogs, positioning it as a candidate for applications where modulated reactivity and tailored physicochemical properties are critical.

Risks of Substituting with Other Sulfonyl Chlorides


Sulfonyl chlorides that appear structurally analogous can exhibit marked differences in key properties such as polar surface area (PSA), lipophilicity (LogP), and electrophilic reactivity, driven by subtle variations in substitution and ring saturation. For instance, the methoxy group on the target compound increases PSA by approximately 52% relative to the unsubstituted 5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride, directly altering solvent compatibility and chromatographic behavior . Likewise, replacing the partially saturated scaffold with a fully aromatic naphthalene raises LogP by 0.28 units, which can shift partition coefficients and affect reaction outcomes in biphasic systems . These quantifiable divergences mean that generic replacement without verification of physicochemical and reactivity parameters can lead to failed couplings, altered selectivity, or unexpected solubility limitations in downstream synthesis.

Quantitative Evidence vs. Closest Analogs


Elevated Polar Surface Area vs. Unsubstituted Parent

The target compound’s PSA of 51.75 Ų is significantly higher than that of the unsubstituted 5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride (PSA = 34.14 Ų) and also exceeds the 2‑sulfonyl positional isomer (PSA = 42.52 Ų) . This 52 % increase relative to the parent analog is attributable to the additional hydrogen‑bond acceptor capacity of the methoxy oxygen, rendering the target compound more polar and potentially more soluble in polar aprotic solvents such as DMF and DMSO.

Polar Surface Area Solubility Medicinal Chemistry

Intermediate Lipophilicity Between Parent and Aromatic Analog

The target compound exhibits a LogP of 3.58 , placing it between the less lipophilic 5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride (LogP = 3.30) and the more lipophilic fully aromatic 4-methoxy-1-naphthalenesulfonyl chloride (LogP = 3.86) . This graded lipophilicity arises from the interplay between the methoxy group (increasing LogP by 0.28 vs. unsubstituted parent) and the partially saturated ring (decreasing LogP by 0.28 vs. fully aromatic analog).

Lipophilicity LogP Partition Coefficient

Higher Boiling Point vs. Fully Aromatic Analog

The predicted boiling point of the target compound is 419.7 °C , which is noticeably higher than the 397.9 °C predicted for the fully aromatic 4-methoxy-1-naphthalenesulfonyl chloride . Although both values are computational predictions, the consistent offset suggests that the saturated cyclohexene ring enhances intermolecular van der Waals interactions relative to the planar aromatic system.

Boiling Point Thermal Stability Distillation

Lower Density Compared to Fully Aromatic Analog

The target compound has a predicted density of 1.324 g·cm⁻³ , which is lower than the 1.393 g·cm⁻³ predicted for the fully aromatic 4-methoxy-1-naphthalenesulfonyl chloride . This density difference reflects the reduced molecular packing efficiency of the partially saturated scaffold.

Density Scale‑Up Physical Properties

Moderated Electrophilicity by Electron-Donating Methoxy Group

The 4‑methoxy substituent donates electron density into the aromatic ring via resonance, which can reduce the electrophilicity of the sulfonyl chloride center relative to unsubstituted analogs. Although direct kinetic data for this specific compound are not publicly available, the well‑established linear free‑energy relationship for substituted benzenesulfonyl chlorides predicts a slower rate of nucleophilic attack [1]. This moderated reactivity can be advantageous for achieving higher selectivity in the presence of multiple nucleophilic sites.

Electrophilicity Sulfonylation Rate Reaction Selectivity

Optimal Use Cases Based on Physicochemical Evidence


Sulfonamide Libraries with Enhanced Polar Solvent Compatibility

The elevated PSA (51.75 Ų) of this building block imparts greater polarity to derived sulfonamides, improving solubility in polar reaction media (DMF, DMSO, acetonitrile/water mixtures) compared to sulfonamides derived from the unsubstituted parent (PSA = 34.14 Ų) . This property is leveraged in automated parallel synthesis where homogeneous reaction conditions are essential for reproducibility.

Controlled Lipophilicity to Optimize ADME Profiles

The intermediate LogP (3.58) positions this scaffold between excessively lipophilic fully aromatic analogs (LogP = 3.86) and the too‑polar unsubstituted parent (LogP = 3.30) . This balanced lipophilicity can help medicinal chemists fine‑tune permeability and metabolic stability without introducing additional heteroatoms that would further increase PSA.

Scale-Up Handling with Lower Density and Higher Boiling Point

The 5 % lower density (1.324 vs. 1.393 g·cm⁻³) and 22 °C higher boiling point relative to the fully aromatic analog translate to reduced shipping weight and greater thermal tolerance during distillation or prolonged heating , making the target compound the more economical choice for kilogram‑scale campaigns.

Selective Sulfonylation of Polyfunctional Substrates

The electron‑donating methoxy group moderates the electrophilicity of the sulfonyl chloride, potentially enabling selective reaction with the most nucleophilic amine in a polyamine substrate while leaving less reactive amines untouched [1]. This selectivity advantage is particularly valuable in the late‑stage functionalization of complex pharmaceutical intermediates.

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